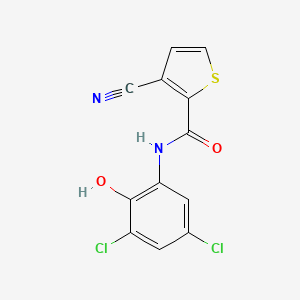
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling and survival. Additionally, the compound has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been found to exhibit several other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide for lab experiments is its potent anti-cancer activity. The compound can be used to study the mechanisms of cancer cell growth and survival, as well as to develop new cancer treatments. Additionally, the compound has been found to exhibit several other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of the compound can induce apoptosis and cell death in normal cells. Additionally, the compound may exhibit off-target effects, leading to unintended consequences in experimental systems.
Orientations Futures
There are several future directions for research on 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide. One area of research is to further elucidate the mechanisms of action of the compound, including its effects on specific enzymes and signaling pathways. Another area of research is to explore the potential of the compound for use in combination with other anti-cancer agents, to enhance its efficacy and reduce toxicity. Additionally, the compound may have potential applications in other areas of scientific research, such as inflammation and tissue remodeling.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-chlorobenzoic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to obtain the desired product. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in a few steps.
Applications De Recherche Scientifique
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-7-3-8(14)10(17)9(4-7)16-12(18)11-6(5-15)1-2-19-11/h1-4,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPGOOOXJQJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)
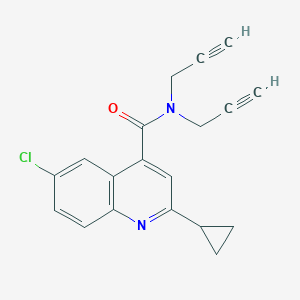
![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)
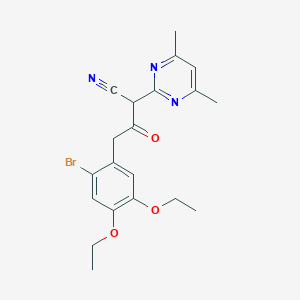
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)
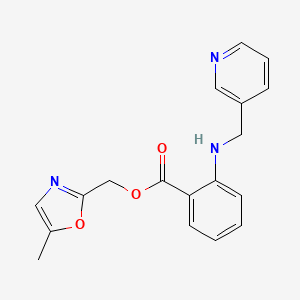
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
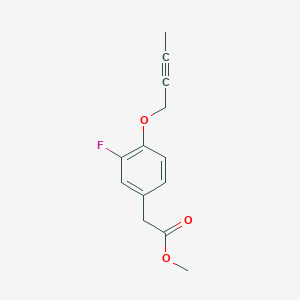
![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)